molecular formula C8H14O2 B087194 gamma-Octalactone CAS No. 104-50-7

gamma-Octalactone

Cat. No. B087194
CAS RN: 104-50-7
M. Wt: 142.2 g/mol
InChI Key: IPBFYZQJXZJBFQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Gamma-Octalactone is C8H14O2 . The IUPAC name is 5-butyloxolan-2-one . The InChI is InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8 (9)10-7/h7H,2-6H2,1H3 . The InChIKey is IPBFYZQJXZJBFQ-UHFFFAOYSA-N . The Canonical SMILES is CCCCC1CCC (=O)O1 .


Physical And Chemical Properties Analysis

Gamma-Octalactone has a molecular weight of 142.20 g/mol . It is a stable, colorless to slightly yellow liquid .

Scientific Research Applications

C8H14O2 C_8H_{14}O_2 C8​H14​O2​

and is known for its coconut-like aroma. It has a variety of applications in scientific research and industry. Below is a comprehensive analysis of its unique applications across different fields:

Food Flavoring and Fragrance

Gamma-Octalactone is widely used as a flavoring agent due to its pleasant, coconut-like scent. It is found naturally in fruits like peaches and contributes to their characteristic aroma. In the food industry, it is added to impart a tropical flavor to baked goods, confectionery, and beverages. In the fragrance industry, it is used in perfumes and scented products to evoke a fresh and sweet scent .

Sustainable Production of Biochemicals

Recent research has highlighted the potential of lactones like Gamma-Octalactone as green solvents and fuel precursors. This aligns with the goals of a bio-based economy, aiming for more sustainable production methods. Gamma-Octalactone can be produced through microbial biosynthesis, which is preferred over chemical synthesis due to environmental and economic benefits .

Microbial Biotransformation

Gamma-Octalactone can be synthesized through the microbial biotransformation of hydroxy fatty acids. This process is significant in biotechnology as it utilizes microorganisms to convert renewable resources into valuable biochemicals. The optimization of this process is crucial for developing sustainable and cost-effective production methods .

Pharmaceutical Applications

In the pharmaceutical industry, Gamma-Octalactone’s aroma properties are exploited in the formulation of certain medications to mask unpleasant tastes or odors. It is also used in aromatherapy products due to its calming scent, which can aid in relaxation and stress relief .

Cosmetic Industry

Due to its pleasant smell, Gamma-Octalactone finds applications in the cosmetic industry. It is used in creams, lotions, and other personal care products to enhance their fragrance profile. Its stability and safety make it a preferred choice for product formulations .

Polymer Synthesis

Gamma-Octalactone serves as a monomer in the synthesis of various polymers. It can be used to produce polyesters, polyamides, and polyurethanes, which have diverse applications in creating fabrics, plastics, and coatings. Its role in polymer chemistry is vital due to its reactivity and the properties it imparts to the final products .

Asymmetric Synthesis

In chemical synthesis, Gamma-Octalactone is used in asymmetric synthesis to produce chiral molecules. Chirality is a property that affects how chemicals interact with biological systems, which is particularly important in the development of pharmaceuticals. Gamma-Octalactone helps in creating molecules with the desired chirality for medical applications .

Pest Repellent and Control

Gamma-Octalactone has been found to have repellent effects on certain pests, such as the Culex pipiens quinquefasciatus mosquito. It is also being studied for its larvicidal effects, which could make it a valuable tool in pest management strategies, especially in areas prone to diseases spread by mosquitoes .

Safety and Hazards

Gamma-Octalactone may be harmful if inhaled, swallowed, or absorbed through the skin . It can cause irritation to the respiratory tract, skin, and eyes . Good personal hygiene practices should be used when handling this compound .

Mechanism of Action

Target of Action

Gamma-Octalactone, also known as γ-Octanoic lactone or 4-Hydroxy octanoic acid , is primarily a flavor constituent found in various fruits and food products . It is known to influence how some nerves communicate by binding to certain receptors and channels, such as GABA receptors and calcium channels .

Mode of Action

The interaction of Gamma-Octalactone with its targets results in changes in nerve communication . This compound can affect our sensory perception, particularly our sense of taste and smell, contributing to the distinctive flavors of certain foods .

Biochemical Pathways

Gamma-Octalactone is involved in various biochemical pathways. It is a product of the lipid metabolism and can be synthesized from L-glutamic acid . The compound’s presence influences the communication between nerves by interacting with specific receptors and channels . The exact biochemical pathways and their downstream effects are complex and may vary depending on the organism and the specific metabolic context.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Gamma-Octalactone is limited. It has been found in various biological samples, suggesting that it can be absorbed and metabolized by living organisms

Result of Action

The primary result of Gamma-Octalactone’s action is its contribution to the flavor and aroma of various foods. It is one of the flavor constituents of peaches, oranges, and sweet fortified wines . In addition, it has been suggested to have a potential repellent effect against certain insects .

Action Environment

The action, efficacy, and stability of Gamma-Octalactone can be influenced by various environmental factors. For instance, its volatility can be affected by temperature and other physical conditions . Moreover, its production and action can be influenced by the metabolic state of the organism producing it

properties

IUPAC Name

5-butyloxolan-2-one
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InChI

InChI=1S/C8H14O2/c1-2-3-4-7-5-6-8(9)10-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPBFYZQJXZJBFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
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DSSTOX Substance ID

DTXSID1047609
Record name 4-Hydroxyoctanoic acid lactone
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Molecular Weight

142.20 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid; [Alfa Aesar MSDS], colourless to slightly yellow liquid with a sweet, coconut, fruity odour
Record name 2(3H)-Furanone, 5-butyldihydro-
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Record name 4-Butyl-gamma-butyrolactone
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Record name gamma-Octalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/41/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

234.00 °C. @ 760.00 mm Hg
Record name 4-Butyl-gamma-butyrolactone
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Solubility

slightly, soluble in alcohol and slightly soluble in water
Record name 4-Butyl-gamma-butyrolactone
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Record name gamma-Octalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.970-0.980
Record name gamma-Octalactone
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

gamma-Octalactone

CAS RN

104-50-7
Record name γ-Octalactone
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Record name gamma-Octalactone
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Record name 4-Octanolide
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Record name 4-Hydroxyoctanoic acid lactone
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Record name Octan-4-olide
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Record name .GAMMA.-OCTALACTONE
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Record name 4-Butyl-gamma-butyrolactone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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